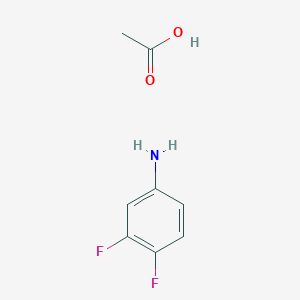

Benzenamine, 3,4-difluoro-, acetate

Description

Properties

CAS No. |

106281-88-3 |

|---|---|

Molecular Formula |

C8H9F2NO2 |

Molecular Weight |

189.16 g/mol |

IUPAC Name |

acetic acid;3,4-difluoroaniline |

InChI |

InChI=1S/C6H5F2N.C2H4O2/c7-5-2-1-4(9)3-6(5)8;1-2(3)4/h1-3H,9H2;1H3,(H,3,4) |

InChI Key |

GTCQCJUSLWOYKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC(=C(C=C1N)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzenamine, 3,4 Difluoro , Acetate and Its Key Intermediates

Strategies for Regioselective Synthesis of 3,4-Difluoroaniline (B56902)

The regioselective introduction of two fluorine atoms onto the aniline (B41778) ring is a key challenge. Several methods have been established to control the placement of these fluorine atoms, leading to the desired 3,4-disubstituted pattern.

A primary and widely employed route to 3,4-difluoroaniline is the reduction of 3,4-difluoronitrobenzene (B149031). researchgate.netacs.org This method is advantageous as the nitration of 1,2-difluorobenzene (B135520) can selectively produce the 3,4-difluoronitrobenzene isomer due to the directing effects of the fluorine substituents. researchgate.net The subsequent reduction of the nitro group is a well-established transformation in organic synthesis.

Catalytic hydrogenation is a common and efficient method for this reduction. A variety of catalysts can be employed, with platinum-based catalysts often showing high efficacy. For instance, the reduction of 3,4-difluoronitrobenzene using hydrogen gas over a platinum catalyst in a propanol (B110389) solvent has been reported to produce 3,4-difluoroaniline in good yields. researchgate.net Other catalytic systems, such as those using zinc and ammonium (B1175870) formate, also offer effective alternatives for the reduction of nitroaromatics. youtube.com

Interactive Data Table: Catalytic Systems for Nitrobenzene Reduction

| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Platinum on Carbon | Hydrogen | Propanol | 20-75 | High | researchgate.net |

| Zinc | Ammonium Formate | Methanol (B129727) | Not specified | High | youtube.com |

| Iron | Acetic Acid | Water | Reflux | Good | General Method |

| Tin | Hydrochloric Acid | Ethanol | Reflux | Good | General Method |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines. nih.govyoutube.comrsc.org These methods allow for the formation of carbon-nitrogen bonds under relatively mild conditions and with high functional group tolerance. nih.gov In the context of difluoroanilines, this approach can be applied to the amination of di-halo-benzenes. For example, a suitably substituted difluorohalobenzene can be coupled with an ammonia (B1221849) equivalent to yield 3,4-difluoroaniline. The choice of palladium catalyst and ligand is crucial for the success of these reactions, with various generations of catalyst systems developed to expand the substrate scope and improve reaction efficiency. nih.govnih.gov

The Ullmann condensation is another copper-promoted method for the formation of aryl amines from aryl halides. acs.org While traditionally requiring harsh reaction conditions such as high temperatures, modern modifications have made this a more viable approach. acs.orgresearchgate.netnih.gov These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst. acs.org

Interactive Data Table: Comparison of Amination Reactions

| Reaction | Catalyst | Typical Conditions | Advantages | Limitations |

| Buchwald-Hartwig | Palladium with phosphine (B1218219) ligands | Mild temperatures, various solvents | High functional group tolerance, broad substrate scope | Catalyst and ligand cost |

| Ullmann Condensation | Copper | High temperatures, polar solvents | Lower cost catalyst | Harsh conditions, limited substrate scope in traditional methods |

Recent advances in organofluorine chemistry have led to the development of novel fluorination techniques that can be applied to the synthesis of difluoroanilines. researchgate.netnih.gov These methods often offer improved selectivity and milder reaction conditions compared to traditional approaches. researchgate.netlibretexts.orgscribd.com

One promising area is late-stage fluorination, where fluorine atoms are introduced into a complex molecule at a later step in the synthetic sequence. libretexts.org This can be achieved through C-H bond functionalization, where a C-H bond is selectively replaced with a C-F bond. Palladium-catalyzed C-H fluorination has emerged as a powerful tool in this regard. libretexts.org

Photocatalysis has also gained traction as a method for aromatic fluorination. researchgate.netscribd.com By using light to initiate the reaction, these methods can often be performed under very mild conditions. researchgate.net

Salt Formation: Preparation and Crystallization Techniques for the Acetate (B1210297) Derivative

The formation of Benzenamine, 3,4-difluoro-, acetate is typically achieved through a straightforward acid-base reaction between 3,4-difluoroaniline and acetic acid. youtube.comgoogle.com The aniline derivative acts as a base, and the acetic acid acts as the acid, leading to the formation of the corresponding anilinium acetate salt. nih.govscribd.com

The general procedure involves dissolving 3,4-difluoroaniline in a suitable solvent and then adding a stoichiometric amount of acetic acid. The resulting salt often precipitates from the solution, or the solvent can be removed to yield the crude product.

Crystallization is a key step in obtaining the pure acetate salt. The choice of solvent is critical for successful crystallization. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. For anilinium acetates, solvents such as ethanol, water, or mixtures thereof are often employed. google.com Slow cooling of the saturated hot solution allows for the formation of well-defined, pure crystals.

Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of this compound

For the reduction of 3,4-difluoronitrobenzene, optimization may involve screening different catalysts, adjusting the hydrogen pressure, and varying the reaction temperature and time. In the case of palladium-catalyzed aminations, the choice of ligand, base, solvent, and temperature can have a significant impact on the reaction outcome. nih.govresearchgate.net

For the salt formation step itself, optimization focuses on the stoichiometry of the reactants and the crystallization process. Using a slight excess of acetic acid can ensure complete conversion of the aniline, but a large excess should be avoided as it may need to be removed in a subsequent step. The crystallization process can be optimized by screening different solvents and by controlling the rate of cooling to obtain crystals of the desired size and purity.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Fluorinated Anilines

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated anilines to reduce the environmental impact of these processes. researchgate.netgoogle.com This includes the use of less hazardous reagents, the development of more atom-economical reactions, and the use of renewable resources.

One area of focus is the replacement of traditional, often hazardous, fluorinating agents with safer alternatives. Additionally, the development of catalytic methods, such as those discussed in sections 2.1.1 and 2.1.2, is a key aspect of green chemistry as it reduces the amount of waste generated compared to stoichiometric reactions.

The use of greener solvents, such as water or bio-based solvents, is also being explored. researchgate.net Furthermore, energy efficiency is a key consideration, with a move towards reactions that can be performed at lower temperatures and pressures. libretexts.org The valorization of byproducts and the development of circular economy practices are also important aspects of creating more sustainable synthetic routes to fluorinated anilines.

Spectroscopic and Advanced Structural Elucidation of Benzenamine, 3,4 Difluoro , Acetate

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups and providing insights into the conformational structure of Benzenamine, 3,4-difluoro-, acetate (B1210297). These analyses are based on the vibrations of the molecule's constituent atoms.

Spectroscopic and structural investigations of the parent molecule, 3,4-difluoroaniline (B56902), have been conducted using experimental techniques like FT-IR and FT-Raman, supported by theoretical calculations. nih.gov The FT-IR and FT-Raman spectra of 3,4-difluoroaniline were recorded in the 4000–400 cm⁻¹ and 3500–10 cm⁻¹ regions, respectively. nih.gov

For the acetate salt, the spectra would exhibit characteristic bands from both the 3,4-difluoroanilinium cation and the acetate anion.

Key Vibrational Bands for Benzenamine, 3,4-difluoro-, acetate:

N-H Vibrations: In the salt, the amine group is protonated to form an ammonium (B1175870) group (-NH₃⁺). This would result in broad and strong absorption bands in the FT-IR spectrum, typically in the 3200-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations.

Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear in the 3100-3000 cm⁻¹ range.

Acetate Group Vibrations: The acetate ion will show a strong asymmetric stretching vibration for the carboxylate group (COO⁻) around 1550-1610 cm⁻¹ and a weaker symmetric stretching vibration around 1400-1440 cm⁻¹.

Aromatic C=C Vibrations: The skeletal vibrations of the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-F Vibrations: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1300-1100 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration of the aromatic amine salt would be observed, typically in the 1300-1200 cm⁻¹ range.

A study on 2-(1-methylbut-2-en-1-yl)aniline derivatives utilized FT-IR spectroscopy to confirm the structures of synthesized polymers, indicating the presence of protonated emeraldine (B8112657) forms. rsc.org While not the exact compound, this demonstrates the utility of FT-IR in characterizing related aniline (B41778) derivatives. rsc.org The NIST WebBook provides a gas-phase IR spectrum for the parent compound, 3,4-difluoroaniline. nist.gov

Interactive Table: Expected FT-IR and FT-Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| -NH₃⁺ | Stretching | 3200-2800 (broad, strong) | FT-IR |

| Aromatic C-H | Stretching | 3100-3000 | FT-IR, FT-Raman |

| Acetate (COO⁻) | Asymmetric Stretching | 1550-1610 (strong) | FT-IR |

| Acetate (COO⁻) | Symmetric Stretching | 1400-1440 | FT-IR |

| Aromatic C=C | Skeletal Vibrations | 1600-1450 | FT-IR, FT-Raman |

| C-F | Stretching | 1300-1100 (strong) | FT-IR |

| C-N | Stretching | 1300-1200 | FT-IR |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Molecular Structure Probing

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic and molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, are fundamental for determining the primary structure of the compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and types of protons in the molecule. For this compound, the spectrum would show signals for the aromatic protons of the 3,4-difluoroanilinium ring and the methyl protons of the acetate counter-ion. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing fluorine atoms and the protonated amino group. The methyl protons of the acetate would appear as a singlet. A ¹H NMR spectrum for the parent compound, 3,4-difluoroaniline, is available. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would display signals for the carbons of the benzene ring, with their chemical shifts influenced by the fluorine and ammonium substituents. Additionally, signals for the carbonyl and methyl carbons of the acetate ion would be present. Spectroscopic studies of 3,4-difluoroaniline have included the analysis of its ¹³C NMR spectrum in a chloroform-d (B32938) solution. nih.gov

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. huji.ac.ilrsc.org The ¹⁹F NMR spectrum of this compound would show distinct signals for the two non-equivalent fluorine atoms on the benzene ring. The chemical shifts and any observed couplings (e.g., ¹⁹F-¹⁹F or ¹⁹F-¹H) provide valuable structural information. For instance, the ¹⁹F NMR spectrum of 3,4-difluoroaniline shows resonances at -142.5 and -155.6 ppm. researchgate.net

Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm

| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Aromatic C-H | 7.0 - 8.0 | Complex multiplet patterns due to H-H and H-F coupling. |

| ¹H | -NH₃⁺ | Variable, broad | Dependent on solvent and concentration. |

| ¹H | Acetate CH₃ | ~1.9 | Singlet. |

| ¹³C | Aromatic C-F | 140 - 160 | Large C-F coupling constants. |

| ¹³C | Aromatic C-N | ~130 - 140 | |

| ¹³C | Aromatic C-H | 110 - 130 | |

| ¹³C | Acetate C=O | ~170 - 180 | |

| ¹³C | Acetate CH₃ | ~21 | |

| ¹⁹F | Aromatic C₃-F | Dependent on reference | Doublet of doublets. |

| ¹⁹F | Aromatic C₄-F | Dependent on reference | Doublet of doublets. |

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms and to assign stereochemistry.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within the 3,4-difluoroanilinium ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the signals of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. This is crucial for assigning the proton and carbon signals of the aromatic ring.

Systematic studies on related aniline systems have utilized 2D NMR experiments like HETCOR (an older version of HSQC/HMBC) to unambiguously assign ¹³C NMR chemical shifts. researchgate.net

Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Analysis and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and to assess its purity. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions, providing further structural information.

For this compound, HRMS would be used to confirm the molecular formula of the 3,4-difluoroanilinium cation (C₆H₆F₂N⁺). The mass spectrum of the parent compound, 3,4-difluoroaniline, is available in the NIST Chemistry WebBook. nist.gov The fragmentation pattern in an MS/MS experiment would likely involve the loss of small neutral molecules from the anilinium cation. Purity assessment can be performed by looking for ions corresponding to potential impurities.

X-ray Crystallography of this compound: Crystal Packing and Intermolecular Interactions

Furthermore, the crystal structure would reveal the details of the crystal packing and the intermolecular interactions that hold the crystal lattice together. Key interactions would include hydrogen bonds between the ammonium protons (-NH₃⁺) of the cation and the oxygen atoms of the acetate anion (COO⁻). These hydrogen bonds are crucial in defining the supramolecular architecture of the salt. In the solid state of a related compound, intermolecular hydrogen bonding interactions were observed between the C≡N and N-H groups of adjacent molecules. mdpi.com

Advanced Spectroscopic Methods for Solid-State Characterization

Advanced spectroscopic methods can be employed for the characterization of this compound in the solid state.

Solid-State NMR (SSNMR): SSNMR is a powerful technique for studying the structure and dynamics of solid materials. nih.gov Magic-angle spinning (MAS) is used to average out anisotropic interactions, leading to higher resolution spectra. nih.gov SSNMR could be used to study polymorphism (the existence of multiple crystal forms) and to probe the local environment of the atoms in the solid state. Optically enhanced solid-state ¹H NMR spectroscopy is an emerging technique that could potentially be applied. acs.org

Serial Femtosecond X-ray Crystallography (SFX): For materials that are difficult to grow as large single crystals, SFX can be used to determine the crystal structure from microcrystals. nih.gov This technique could be applied if suitable single crystals of this compound cannot be obtained. nih.gov

Reactivity and Mechanistic Studies of Benzenamine, 3,4 Difluoro , Acetate

Nucleophilic Reactivity of the Amine Functionality in Organic Transformations

The primary amine group (-NH₂) of 3,4-difluoroaniline (B56902) is a key center of reactivity, readily participating in reactions where it acts as a nucleophile. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring decreases the electron density on the nitrogen atom, making it a weaker nucleophile compared to aniline (B41778). However, it remains sufficiently reactive to engage in a variety of important organic transformations. The general trend for the nucleophilicity of amines shows that it increases with basicity, though it can be diminished by bulky substituents or strong electron-withdrawing groups. masterorganicchemistry.com

The amine functionality of 3,4-difluoroaniline readily undergoes acylation with acylating agents like acid anhydrides and acyl chlorides. organic-chemistry.org These reactions result in the formation of the corresponding amides. For instance, the reaction with acetic anhydride (B1165640) yields N-(3,4-difluorophenyl)acetamide. Various catalysts, including copper(II) tetrafluoroborate (B81430) and vanadyl triflate, have been shown to efficiently promote the acylation of amines. organic-chemistry.org

Alkylation of the amine group is also possible, though it can be more challenging to control than acylation. The reaction with alkyl halides can lead to a mixture of mono- and di-alkylated products, as the initially formed secondary amine is often more nucleophilic than the starting primary amine.

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3,4-Difluoroaniline | Acetic Anhydride | N-(3,4-difluorophenyl)acetamide | Acylation |

| 3,4-Difluoroaniline | Benzoyl Chloride | N-(3,4-difluorophenyl)benzamide | Acylation |

| 3,4-Difluoroaniline | Methyl Iodide | N-Methyl-3,4-difluoroaniline | Alkylation |

3,4-Difluoroaniline condenses with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. masterorganicchemistry.com The formation of imines is often catalyzed by acid. masterorganicchemistry.com Fluorinated imines are of interest due to their potential applications in medicinal chemistry and materials science. nih.gov Mechanochemical methods, which involve grinding the reactants together without a solvent, have been reported for the synthesis of fluorinated imines. nih.gov

The general mechanism for imine formation involves the following steps:

Protonation of the carbonyl oxygen (if acid-catalyzed).

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer from the nitrogen to the oxygen.

Elimination of water to form the iminium ion.

Deprotonation to yield the neutral imine. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Ring

The benzene ring of 3,4-difluoroaniline is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effect of the two fluorine atoms. masterorganicchemistry.comlibretexts.org The amino group is an activating, ortho-, para-director; however, its influence is significantly diminished by the deactivating fluorine substituents.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.comlibretexts.org These reactions typically require harsh conditions, such as the use of strong acids or Lewis acid catalysts, to proceed. libretexts.orgyoutube.comlibretexts.org For instance, nitration is often carried out with a mixture of nitric and sulfuric acids. youtube.comgoogle.com The position of substitution is directed by both the amino group and the fluorine atoms. The amino group directs incoming electrophiles to the ortho and para positions (positions 2 and 5), while the fluorine atoms also influence the regioselectivity.

Reactivity Influenced by the Acetate (B1210297) Counterion: Proton Transfer and Salt Exchange Dynamics

The acetate salt of 3,4-difluoroaniline exists in equilibrium with the free amine and acetic acid. The acetate ion can act as a base, facilitating proton transfer reactions. This equilibrium can be important in reactions where the free amine is the reactive species. The presence of the acetate counterion can also influence the solubility of the compound in different solvents.

In certain reaction media, salt exchange can occur, where the acetate anion is replaced by another anion present in the reaction mixture. The nature of the counterion can affect the reactivity and stability of the anilinium salt. For example, pyridinium (B92312) trifluoroacetate (B77799) has been used as a catalyst in multicomponent reactions. researchgate.netscispace.com

Role as a Precursor in Cyclization and Heterocycle Formation Reactions

3,4-Difluoroaniline is a valuable building block for the synthesis of various heterocyclic compounds. google.com Its bifunctional nature, possessing both a nucleophilic amine and a modifiable aromatic ring, allows for its participation in a range of cyclization strategies. youtube.com

For example, it is a key starting material in the synthesis of quinolone antibacterials. google.com The synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a precursor to drugs like danofloxacin, utilizes 3,4-difluoroaniline. google.com It is also used in the synthesis of other heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science. beilstein-journals.org

Stability and Degradation Pathways under Varied Chemical and Environmental Conditions

Benzenamine, 3,4-difluoro-, acetate is expected to be stable under recommended storage conditions, which typically involve keeping it in a cool, dry place away from incompatible materials such as strong acids, acid chlorides, acid anhydrides, and oxidizing agents. cdhfinechemical.com

Under environmental conditions, 3,4-difluoroaniline can be subject to biodegradation. Studies have shown that microorganisms like Pseudomonas fluorescens can degrade 3,4-difluoroaniline under aerobic conditions. sigmaaldrich.comnih.gov The degradation pathway often involves hydroxylation of the aromatic ring, followed by ring cleavage. sigmaaldrich.comresearchgate.net For instance, 3-fluoro-4-hydroxyaniline has been identified as an intermediate in the microbial degradation of 3,4-difluoroaniline. sigmaaldrich.comnih.gov The degradation can be accompanied by defluorination. sigmaaldrich.com

Non Clinical Applications of Benzenamine, 3,4 Difluoro , Acetate

Precursor in the Synthesis of Advanced Organic Materials

The distinct properties conferred by the fluorine atoms make benzenamine, 3,4-difluoro-, acetate (B1210297) a valuable starting material for a range of high-performance organic materials.

Benzenamine, 3,4-difluoro-, acetate serves as a monomer in the creation of fluorinated polymers. These polymers are known for their exceptional properties such as low surface energy, high thermal and chemical stability. rsc.org The introduction of fluorine atoms into the polymer backbone can significantly alter the material's characteristics. taylorfrancis.com For instance, partially fluorinated polyolefins, synthesized through the copolymerization of ethylene (B1197577) with fluorinated comonomers, exhibit these desirable traits. rsc.org Fluorinated polymers are a critical class of materials with a global market valued at billions of dollars, used in demanding applications where durability and resistance to harsh environments are paramount. taylorfrancis.com The synthesis of these polymers often involves reversible-deactivation radical polymerization (RDRP) techniques to create well-defined polymer structures. taylorfrancis.com

Table 1: Properties of Fluorinated Polymers

| Property | Description |

| Thermal Stability | Resistance to degradation at high temperatures. |

| Chemical Inertness | Resistance to solvents, acids, and bases. mdpi.com |

| Low Surface Energy | Results in non-stick and water/oil repellent properties. chemscene.com |

| Low Refractive Index | Useful in optical applications. taylorfrancis.com |

| Low Permittivity | Important for electrical insulation. taylorfrancis.com |

This table provides a general overview of the properties characteristic of many fluorinated polymers.

The electronic nature of the difluorinated ring makes this compound a useful component in the synthesis of liquid crystals (LCs) and other optoelectronic materials. Fluorine-containing liquid crystals are of particular interest due to their unique properties, such as negative dielectric anisotropy. rsc.org The incorporation of fluorine atoms can influence the mesomorphic range and clearing temperatures of the resulting liquid crystal compounds. nih.gov For example, the presence of a difluorophenyl group can lead to an enhancement in negative dielectric anisotropy. biointerfaceresearch.com Research in this area focuses on creating novel liquid crystalline compounds with specific mesophase behaviors and fluorescence properties for potential use in advanced display technologies and other optoelectronic devices. rsc.org

Role in Agrochemical and Specialty Chemical Synthesis

The introduction of fluorine into bioactive molecules can significantly enhance their efficacy. This compound is a key intermediate in the synthesis of various agrochemicals and specialty chemicals, where the fluorine atoms contribute to improved performance. chemimpex.comchemimpex.com

3,4-Difluoroaniline (B56902), the precursor to the acetate salt, is utilized in the formulation of agrochemicals, including herbicides and fungicides, to improve crop protection. chemimpex.com The fluorinated structure can provide enhanced performance characteristics compared to their non-fluorinated counterparts. chemimpex.com For instance, trifluoromethylpyridines, which can be synthesized from fluorinated precursors, are a key structural motif in many active agrochemical ingredients. semanticscholar.org Herbicides containing fluorinated moieties can exhibit longer residual soil activity. semanticscholar.org

This compound is a precursor in the production of dyes and pigments. chemimpex.com The presence of fluorine can impart greater stability to the final colorant molecule. chemimpex.com The synthesis of various dyes often involves the diazotization of an aniline (B41778) derivative, like 3,4-difluoroaniline, followed by coupling with another aromatic compound. researchgate.net The resulting azo dyes are a major class of synthetic colorants. epa.gov The inclusion of fluorine atoms in the dye structure can influence the color and fastness properties of the dye.

Table 2: General Steps in Azo Dye Synthesis

| Step | Description |

| 1. Diazotization | An aromatic primary amine (e.g., 3,4-difluoroaniline) is treated with a source of nitrous acid to form a diazonium salt. guidechem.com |

| 2. Coupling | The diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline. |

| 3. Isolation | The resulting azo dye is isolated from the reaction mixture. |

This table outlines the general, simplified process for creating azo dyes.

Intermediate in Pharmaceutical Building Block Synthesis (Excluding Clinical Data)

This compound is a valuable building block in medicinal chemistry for the synthesis of more complex pharmaceutical intermediates. chemimpex.comchemimpex.comguidechem.com The incorporation of fluorine into potential drug candidates is a common strategy to enhance metabolic stability and improve biological activity. chemimpex.com The nucleophilic amino group of the parent compound, 3,4-difluoroaniline, allows it to be readily incorporated into larger molecular scaffolds. guidechem.com This compound and its derivatives are used in the synthesis of a wide range of molecules, some of which are investigated for their potential in treating various conditions. For example, 3,4-difluoroaniline is a known starting material for the preparation of quinolone antibacterials. google.com

Building Block for Heterocyclic Compounds

3,4-Difluoroaniline, derived from its acetate salt, is a key starting material in the synthesis of various heterocyclic compounds. The amino group provides a reactive site for cyclization reactions, leading to the formation of diverse ring systems that are often the core scaffolds of biologically active molecules.

Quinolones: A prominent application of 3,4-difluoroaniline is in the synthesis of quinolone and fluoroquinolone antibiotics. google.com These compounds are characterized by a 4-quinolone bicyclic core. The synthesis often involves the reaction of 3,4-difluoroaniline with a β-ketoester or a similar three-carbon component, followed by a cyclization and condensation sequence. For instance, it is a crucial intermediate in the preparation of certain quinolone antibacterials. google.com

Benzimidazoles: The reaction of 3,4-difluoroaniline with carboxylic acids or their derivatives under dehydrating conditions can yield 5,6-difluorobenzimidazoles. This reaction, often catalyzed by strong acids, involves the initial formation of an amide, followed by an intramolecular cyclization and dehydration.

Quinoxalines: 5,6-Difluoroquinoxaline derivatives can be synthesized by the condensation of 3,4-difluoroaniline with α-dicarbonyl compounds, such as glyoxal (B1671930) or its derivatives. This reaction typically proceeds under mild acidic conditions and provides a straightforward route to this class of heterocyclic compounds.

The following table summarizes some of the heterocyclic systems synthesized from 3,4-difluoroaniline:

| Heterocyclic System | General Synthetic Approach |

| Quinolones | Reaction with β-ketoesters followed by cyclization |

| Benzimidazoles | Condensation with carboxylic acids or their derivatives |

| Quinoxalines | Condensation with α-dicarbonyl compounds |

Role in Multi-Step Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a critical component in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical industry. The 3,4-difluorophenyl moiety introduced by this reagent can be a key structural element in the final target molecule or can be further functionalized in subsequent synthetic steps.

A notable example is the synthesis of Linezolid , an oxazolidinone antibiotic. In some synthetic routes, 3,4-difluoroaniline is a precursor to the 3-fluoro-4-morpholinophenyl fragment of the Linezolid molecule. The synthesis involves the nucleophilic substitution of one of the fluorine atoms of a 3,4-difluoronitrobenzene (B149031) derivative with morpholine, followed by the reduction of the nitro group to an amine, which is then elaborated to form the final oxazolidinone ring system.

The diazotization of 3,4-difluoroaniline to form a diazonium salt opens up a wide range of synthetic possibilities. guidechem.com This reactive intermediate can be transformed into various other functional groups, including hydroxyl, cyano, and additional halogen substituents, further expanding its utility in the synthesis of complex molecules. guidechem.com

Catalytic Applications and Ligand Precursor Potential in Organic Reactions

While direct catalytic applications of this compound are not widely reported, its derivative, 3,4-difluoroaniline, serves as a valuable precursor for the synthesis of ligands used in catalysis. The resulting ligands, upon coordination with transition metals, can form highly efficient and selective catalysts for a variety of organic transformations.

Schiff Base Ligands: 3,4-Difluoroaniline can be readily condensed with aldehydes or ketones to form Schiff bases (imines). These Schiff bases, containing the N=CH- moiety, are versatile ligands that can coordinate with a wide range of transition metals, including copper, nickel, and palladium. The resulting metal complexes have shown catalytic activity in various reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions. mdpi.comscience.govresearchgate.net The electronic properties of the Schiff base ligand, influenced by the fluorine substituents on the aniline ring, can modulate the catalytic activity and selectivity of the metal center.

N-Heterocyclic Carbene (NHC) Precursors: N-Heterocyclic carbenes are a class of stable carbenes that have emerged as powerful ligands in organometallic catalysis. The synthesis of certain NHC precursors, specifically imidazolium (B1220033) salts, can involve the use of anilines. While direct synthesis from 3,4-difluoroaniline is not extensively documented, its structural motifs are found in precursors for these powerful ligands. The general route involves the reaction of an aniline with a 1,2-dicarbonyl compound and an aldehyde, followed by cyclization and quaternization to form the imidazolium salt. Deprotonation of this salt yields the free NHC, which can then be coordinated to a metal center. The electronic nature of the aryl substituents on the nitrogen atoms of the NHC can significantly impact the stability and catalytic performance of the resulting metal complex.

The potential for 3,4-difluoroaniline to act as a precursor for these important classes of ligands underscores its indirect but significant role in the field of catalysis.

Computational and Theoretical Chemistry of Benzenamine, 3,4 Difluoro , Acetate

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO/LUMO)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of 3,4-difluoroaniline (B56902). These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For 3,4-difluoroaniline, DFT calculations have been performed to determine these electronic parameters. nih.govresearchgate.net A study utilizing the B3LYP functional with a 6-311++G(d,p) basis set provided a detailed analysis of its electronic structure. nih.gov The energies of the HOMO, LUMO, and the resulting energy gap are fundamental to predicting how the molecule will interact with other chemical species. Electronic characteristics and molecular electrostatic potential surfaces are also investigated through these methods to provide a comprehensive understanding of the molecule's physicochemical properties. nih.gov

| Parameter | Calculated Value (eV) | Reference |

| EHOMO | -5.58 | nih.gov |

| ELUMO | -0.65 | nih.gov |

| Energy Gap (ΔE) | 4.93 | nih.gov |

Table 1: Calculated Frontier Molecular Orbital energies for 3,4-difluoroaniline using DFT (B3LYP/6-311++G(d,p)).

These calculations show a significant energy gap, indicating that 3,4-difluoroaniline is a relatively stable molecule. The distribution of these orbitals is also informative; the HOMO is typically localized over the electron-rich benzene (B151609) ring and the amino group, while the LUMO is distributed across the aromatic system.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. This is achieved by mapping the molecule's Potential Energy Surface (PES), which represents the energy of the molecule as a function of its geometry. Minima on the PES correspond to stable conformers, while saddle points represent transition states between these conformers.

For fluorinated compounds, conformational preferences are significantly influenced by the presence of fluorine atoms due to steric and stereoelectronic effects, such as the gauche effect. soton.ac.ukresearchgate.netnih.gov Studies on 1,3-difluorinated alkanes, for example, show that the 1,3-difluoropropylene motif strongly influences the alkane chain conformation, with a notable dependence on the polarity of the surrounding medium. soton.ac.uknih.gov In a vacuum, electrostatic repulsion between parallel C-F bonds can be destabilizing, but this effect can be significantly mitigated in polar solvents like water. soton.ac.uk

While specific, detailed conformational analyses and PES mapping for Benzenamine, 3,4-difluoro-, acetate (B1210297) or the 3,4-difluoroanilinium cation are not extensively documented in the reviewed literature, the methodology would involve systematically altering key dihedral angles (e.g., the rotation around the C-N bond) and calculating the energy at each point to map the surface. Such an analysis would reveal the most stable orientations of the amino group relative to the fluorinated benzene ring and how the acetate counter-ion might influence these conformations through hydrogen bonding or other electrostatic interactions in the solid state or in solution.

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling is a computational technique used to elucidate the mechanism of a chemical reaction step-by-step. It involves identifying the lowest energy path from reactants to products on the potential energy surface. A crucial part of this process is locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy of the reaction, which is a key factor in reaction kinetics.

Computational chemists use various algorithms to locate the TS structure. Once found, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For a compound like Benzenamine, 3,4-difluoro-, acetate, this methodology could be applied to model various reactions. For example, one could model the proton transfer from acetic acid to 3,4-difluoroaniline to form the salt. Another application could be modeling its role in synthetic reactions, such as the difluoroalkylation of anilines, where computational studies can help propose a mechanism by identifying key radical intermediates and transition states. acs.org Although specific reaction pathway models for this compound were not found in the searched literature, the principles of TS theory and computational pathway analysis are standard methods for investigating its reactivity.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict how a compound like this compound behaves in a solvent, such as water. These simulations provide detailed insights into intermolecular interactions, including ion pairing, solvation shells, and hydrogen bonding. ucl.ac.ukrsc.org

For an aqueous solution of this compound, an MD simulation would typically model a system containing 3,4-difluoroanilinium cations, acetate anions, and a large number of explicit water molecules. The simulation would track the positions and velocities of all atoms over time, revealing dynamic processes. semanticscholar.org

Key insights from such a simulation would include:

Solvation Structure: How water molecules arrange around the 3,4-difluoroanilinium cation and the acetate anion.

Ion Pairing: The tendency of the cation and anion to form contact ion pairs or solvent-separated ion pairs. rsc.org

Hydrogen Bonding: The network of hydrogen bonds between the ions, water, and between water molecules themselves. Studies on acetate-based ionic liquids have shown that the acetate anion is a good hydrogen bond acceptor. researchgate.net

Transport Properties: The simulation can also be used to calculate bulk properties like diffusion coefficients and viscosity. ucl.ac.uk

While specific MD simulations for this compound are not present in the surveyed literature, studies on similar aqueous salt solutions demonstrate the utility of this method for understanding the microscopic structure and dynamics that govern macroscopic properties. ucl.ac.uksemanticscholar.org

Prediction of Spectroscopic Properties through Ab Initio and Density Functional Theory (DFT) Methods

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and spectral assignment. DFT methods, often combined with the Gauge-Including Atomic Orbital (GIAO) method for NMR, have become highly accurate in predicting vibrational (FT-IR, Raman) and NMR (¹H, ¹³C) spectra. nih.govnih.govresearchgate.net

For 3,4-difluoroaniline, a comprehensive study compared the experimental FT-IR, FT-Raman, NMR, and UV-Vis spectra with theoretical results obtained from DFT calculations (B3LYP/6-311++G(d,p)). nih.gov The excellent correlation between the calculated and experimental data provides a high degree of confidence in the computational model and allows for a detailed assignment of the spectral bands. nih.govresearchgate.net

For example, the vibrational frequencies calculated by DFT can be correlated with the experimental IR and Raman peaks, helping to assign specific peaks to specific molecular motions (e.g., N-H stretching, C-F bending, ring vibrations). Similarly, calculated NMR shielding tensors can be converted into chemical shifts that closely match experimental values, aiding in the assignment of complex spectra. mdpi.commdpi.comresearchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Reference |

| N-H asymmetric stretch | 3482 | 3583 | nih.gov |

| N-H symmetric stretch | 3397 | 3489 | nih.gov |

| C-H stretch | 3050 | 3069 | nih.gov |

| C-F stretch | 1284 | 1282 | nih.gov |

| C-N stretch | 1324 | 1322 | nih.gov |

Table 2: Comparison of selected experimental and calculated vibrational frequencies for 3,4-difluoroaniline.

The close agreement shown in the table underscores the predictive power of modern DFT methods for understanding the spectroscopic properties of molecules like 3,4-difluoroaniline.

Structure-Property Relationship Studies in Fluorinated Anilines

Structure-property relationship studies aim to understand how a molecule's chemical structure influences its physical, chemical, and biological properties. In fluorinated anilines, the number and position of fluorine atoms on the benzene ring profoundly alter the molecule's characteristics compared to unsubstituted aniline (B41778). nih.gov

Computational studies are essential for elucidating these relationships. Key effects of fluorine substitution on the aniline scaffold include:

Electronic Effects: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect generally lowers the energy of all molecular orbitals. Consequently, fluorination typically lowers the HOMO energy, making the aniline less susceptible to oxidation, and lowers the LUMO energy, making it a better electron acceptor. This can alter the molecule's reactivity in electrophilic and nucleophilic reactions.

Acidity/Basicity: The electron-withdrawing nature of fluorine atoms decreases the electron density on the nitrogen atom of the amino group. This makes the lone pair less available for protonation, thereby reducing the basicity of the aniline.

Intermolecular Interactions: The C-F bond can participate in non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds, which can influence crystal packing and solution-phase behavior.

By computationally comparing different isomers of fluorinated anilines, researchers can build predictive models that link specific substitution patterns to desired properties, guiding the design of new molecules for applications in materials science and medicinal chemistry.

Derivatives, Analogues, and Structure Reactivity Relationship Studies Non Biological Focus

Synthesis and Characterization of Substituted Benzenamine, 3,4-difluoro-, acetate (B1210297) Analogues

The synthesis of analogues of 3,4-difluoroaniline (B56902), the parent amine of the acetate salt, serves as a gateway to a diverse array of substituted compounds. These synthetic endeavors often involve the modification of the aniline (B41778) core or the introduction of various substituents onto the aromatic ring.

A common approach to synthesizing N-substituted analogues involves the reaction of 3,4-difluoroaniline with various electrophiles. For instance, N-substituted 3,4-diarylpyrroles can be synthesized through a condensation reaction of a phenacyl halide with a primary amine, such as 3,4-difluoroaniline, and a phenylacetaldehyde. nih.gov The key step in this process is an intramolecular cyclization of an in situ generated enamine onto a ketone. nih.gov

The synthesis of substituted phenylthiomorpholine dioxides, which are valuable pharmaceutical intermediates, also utilizes 2,6-difluoroaniline (B139000), a related isomer. chemicalbook.com Furthermore, photoinduced difluoroalkylation methods have been developed for anilines, including N,N-dimethylanilines with various substituents. acs.orgnih.gov These reactions are generally amenable to a wide range of anilines containing electron-rich and moderately electron-withdrawing groups, including halogenated anilines. acs.orgnih.gov

The characterization of these newly synthesized analogues is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, to confirm their chemical structures. X-ray crystallography can provide definitive information on the three-dimensional arrangement of atoms in the solid state. researchgate.net

Table 1: Examples of Synthesized Analogues of Fluorinated Anilines

| Analogue Class | Synthetic Precursor | Key Reaction Type | Application/Significance |

| N-Substituted 3,4-Diarylpyrroles | 3,4-Difluoroaniline | Condensation/Intramolecular Cyclization | Analogues of cytotoxic marine alkaloids nih.gov |

| Substituted Phenylthiomorpholine Dioxides | 2,6-Difluoroaniline | Not specified | Active pharmaceutical intermediates chemicalbook.com |

| Difluoroalkylated Anilines | N,N-Dimethylanilines | Photoinduced Difluoroalkylation | Introduction of fluorinated motifs acs.orgnih.gov |

| 4-Fluoro-2,1,3-benzoxadiazole | 2,6-Difluoroaniline | Reaction with sodium azide | Intermediate for further derivatization chemicalbook.com |

Systematic Variation of Fluorination Patterns and their Impact on Chemical Behavior

The number and position of fluorine atoms on the aniline ring profoundly influence the chemical properties and reactivity of the molecule. The high electronegativity of fluorine can significantly alter the electron density distribution within the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack. ontosight.ai

Studies on fluorinated aniline derivatives have shown that the reactivity of the (semi)quinoneimines formed during biodehalogenation is dependent on their substitution pattern and increases with an increasing number of fluoro-substituents. nih.gov This suggests that a higher degree of fluorination can lead to greater reactivity in certain contexts. nih.gov

The introduction of fluorine can also impact the binding of molecules to proteins. nih.gov For example, various fluorination patterns on the phenyl core of benzenesulfonamide (B165840) inhibitors of Carbonic Anhydrase have been shown to increase their affinity compared to their non-fluorinated counterparts. nih.gov This highlights the role of fluorine in modulating intermolecular interactions.

Furthermore, the position of fluorine atoms can influence the acidity and basicity of the molecule. The pKa of the anilinium ion is affected by the electronic effects of the fluorine substituents. Research on the acid-base properties of 2-(thiofluoroalkyl)pyridines has demonstrated the context-dependent impact of fluorination patterns on these physicochemical properties. nih.gov

Table 2: Influence of Fluorination on Physicochemical Properties

| Property | Influence of Fluorination | Example/Observation | Reference |

| Reactivity | Increases with the number of fluoro-substituents in some reactions. | Reactivity of (semi)quinoneimines in biodehalogenation. | nih.gov |

| Acidity/Basicity | Alters the pKa of the anilinium ion. | Context-dependent impact on 2-(thiofluoroalkyl)pyridines. | nih.gov |

| Lipophilicity | Can increase or decrease depending on the overall molecular structure. | Trifluoromethyl group can lead to lower lipophilicity in some HDAC inhibitors. | mdpi.com |

| Intermolecular Interactions | Can enhance binding affinity to biological targets. | Fluorinated benzenesulfonamides binding to Carbonic Anhydrase. | nih.gov |

Exploration of Different Counterions and their Influence on Reactivity and Crystallinity

The formation of crystalline salts of an active pharmaceutical ingredient is a common strategy to improve its physicochemical properties. nih.gov The nature of the counterion can influence the crystal packing and the intermolecular interactions within the crystal lattice. researchgate.net For instance, the crystal structure of 3,4-lutidinium salts with the diiodidoaurate(I) anion reveals complex hydrogen bonding networks and, in some cases, the formation of polymorphs. nih.gov

The reactivity of the salt can also be influenced by the counterion. In the solid state, the chemical stability of a salt can be affected by factors such as its hygroscopicity, aqueous solubility, and the pH of its saturated solution, all of which are influenced by the counterion. nih.gov For example, studies on procaine (B135) salts have shown that the apparent rate constants for degradation can vary by more than two orders of magnitude depending on the counterion. nih.gov

The synthesis of different salts of 3,4-difluoroaniline with various acids would allow for a systematic investigation of the counterion's effect on properties like melting point, solubility, and stability. This exploration is crucial for optimizing the solid-state properties of this compound for specific applications.

Comparative Analysis of Reactivity and Properties with Related Fluorinated Anilines

Comparing the reactivity and properties of 3,4-difluoroaniline with its isomers and other fluorinated anilines provides valuable structure-activity relationship insights. The relative positions of the fluorine atoms and the amino group determine the electronic and steric environment of the molecule, which in turn dictates its chemical behavior.

For example, a computational study comparing the structural isomers 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline using Density Functional Theory (DFT) revealed differences in their dipole moments and the energy gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). lsmu.lt These differences in electronic properties can translate to variations in reactivity.

The reactivity of fluorinated anilines in biodehalogenation reactions also varies with the substitution pattern. nih.gov The formation of reactive quinoneimine metabolites and the subsequent release of fluoride (B91410) ions are influenced by the number and position of the fluorine substituents. nih.gov

Furthermore, the physical properties of fluorinated aniline isomers can differ significantly. For instance, 2,6-difluoroaniline is a solid at room temperature, while 2,3-difluoroaniline (B47769) is a liquid. chemicalbook.comsigmaaldrich.com These differences in physical state can be attributed to variations in intermolecular forces arising from their distinct molecular geometries.

Table 3: Comparison of Properties of Selected Fluorinated Aniline Isomers

| Compound | Molecular Formula | CAS Number | Physical State at 25°C | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2,3-Difluoroaniline | C₆H₅F₂N | 4519-40-8 | Liquid | - | 1.274 sigmaaldrich.com |

| 2,6-Difluoroaniline | C₆H₅F₂N | 5509-65-9 | Solid | 51-52 (at 15 mmHg) | 1.199 chemicalbook.com |

| 3,4-Difluoroaniline | C₆H₅F₂N | 3863-11-4 | Solid | 77 (at 7 mmHg) | 1.302 chemicalbook.com |

| 3,5-Difluoroaniline | C₆H₅F₂N | 372-39-4 | Solid | - | - |

Design and Synthesis of Novel Scaffolds Incorporating the 3,4-Difluorophenylamine Moiety

The 3,4-difluorophenylamine moiety serves as a valuable building block for the design and synthesis of novel molecular scaffolds. These scaffolds can provide a rigid framework upon which various functional groups can be appended, leading to the creation of molecules with diverse and potentially useful properties.

The design of such scaffolds often takes inspiration from natural products or aims to create structures with specific three-dimensional arrangements. nih.gov For example, novel spiro scaffolds have been designed and synthesized, offering ready-to-use building blocks for the creation of chemical libraries. nih.gov

The synthesis of these scaffolds can involve a variety of chemical transformations. For instance, a one-pot sulfamation and thermal sulfonation reaction has been developed and explored on a range of aniline scaffolds, demonstrating the versatility of this building block. researchgate.net The synthesis of N-substituted 3,4-diarylpyrroles, as mentioned earlier, also represents the construction of a novel scaffold from a 3,4-difluoroaniline precursor. nih.gov

Advanced Analytical Methodologies for Benzenamine, 3,4 Difluoro , Acetate Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying "Benzenamine, 3,4-difluoro-, acetate". The development of a robust HPLC method is critical for separating the target compound from its starting materials, by-products, and degradation products.

Method Development Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings. For fluorinated anilines and their salts, reversed-phase HPLC is a common approach. helixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also offer superior selectivity for complex mixtures containing both the salt and its parent aniline (B41778). helixchrom.com

A typical method would utilize a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.com The pH of the mobile phase is a critical parameter for analyzing an acetate (B1210297) salt, as it influences the ionization state of the compound and, consequently, its retention. The use of a Diode Array Detector (DAD) allows for the monitoring of the elution profile at multiple wavelengths, which is useful for peak identification and purity assessment. For enhanced sensitivity and specificity, especially for trace-level impurities, HPLC can be coupled with a mass spectrometry (MS) detector. epa.govoup.com

| Parameter | Typical Conditions |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Mixed-Mode helixchrom.com |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with acid modifier like formic or acetic acid) sielc.comoup.com |

| Flow Rate | 1.0 mL/min oup.com |

| Column Temperature | 30-40 °C epa.govoup.com |

| Detector | UV/DAD (e.g., 254 nm) or Mass Spectrometry (MS) epa.gov |

| Injection Volume | 10-20 µL oup.com |

Validation Once developed, the HPLC method must be validated to ensure its reliability, as per regulatory guidelines. nih.gov Validation demonstrates that the method is suitable for its intended purpose.

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. researchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. Correlation coefficients (r²) are typically expected to be >0.999. epa.gov

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. Recoveries are generally expected to be within 90-110%. epa.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. epa.govoup.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. oup.com

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.999 epa.gov |

| Accuracy (% Recovery) | 90.0% - 110.0% epa.gov |

| Precision (RSD) | < 2% |

| LOD | Signal-to-Noise Ratio of 3:1 oup.com |

| LOQ | Signal-to-Noise Ratio of 10:1 oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile and semi-volatile compounds. nih.gov It is particularly valuable for impurity profiling and monitoring the progress of the synthesis of "this compound".

Impurity Profiling GC-MS can detect and identify volatile impurities that may be present in the final product. thermofisher.com These can include residual solvents from the synthesis and purification steps, unreacted starting materials (e.g., 3,4-difluoroaniline), and volatile by-products. The high temperatures used in the GC inlet (typically >250°C) can, however, cause the thermal degradation of thermally labile compounds. oup.com "this compound" as a salt is likely to dissociate or decompose at these temperatures, generating the free 3,4-difluoroaniline (B56902). While this allows for the analysis of the aniline component, it makes the direct analysis of the intact salt by GC-MS challenging. oup.com Nonetheless, the technique is excellent for profiling any thermally stable impurities. The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of unknown peaks by comparing their mass spectra with library databases. thermofisher.comsigmaaldrich.com

Potential impurities that could be profiled by GC-MS include:

Isomers of difluoroaniline (e.g., 2,3-difluoroaniline (B47769), 2,4-difluoroaniline)

Monofluoroanilines

Residual synthesis solvents (e.g., toluene, ethyl acetate)

Reaction Monitoring GC-MS is also an effective tool for monitoring the acylation reaction of 3,4-difluoroaniline with acetic acid (or an activated derivative) to form the acetate salt. By taking small aliquots of the reaction mixture at various time points, quenching the reaction, and analyzing the samples, chemists can track the consumption of the 3,4-difluoroaniline starting material and the formation of related by-products. This data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation. While direct monitoring of the non-volatile salt is not feasible, the disappearance of the volatile aniline reactant provides a clear indication of reaction progress.

Capillary Electrophoresis (CE) for Separation and Analysis of Related Compounds

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers extremely high separation efficiency, making it well-suited for the analysis of closely related compounds, such as the positional isomers of difluoroaniline that may be present as impurities in the synthesis of "this compound". nih.gov

The principle of CE separation is based on differences in the charge-to-size ratio of analytes. For the analysis of "this compound" and its related compounds, the background electrolyte (BGE) composition and pH are critical parameters. The pH will determine the charge state of the aniline derivatives, directly impacting their migration time. CE can provide an orthogonal separation mechanism to HPLC, offering a complementary method for purity assessment. nih.gov Its low sample and solvent consumption make it an environmentally friendly analytical choice. Interfacing CE with a mass spectrometer (CE-MS) can further enhance its power by providing structural information for separated peaks, aiding in the definitive identification of trace impurities. nih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of "this compound".

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For "this compound," a TGA thermogram would be expected to show a distinct two-step decomposition profile. The first mass loss would correspond to the dissociation of the salt and the release of acetic acid. The second decomposition step at a higher temperature would represent the degradation of the resulting 3,4-difluoroaniline. nih.gov This analysis provides critical information about the temperature at which the salt begins to decompose, defining its upper-temperature limit for storage and handling.

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition. A DSC scan of "this compound" would show an endothermic peak corresponding to its melting point. Further heating would reveal exothermic peaks associated with decomposition events. nist.gov This data complements TGA results and provides a comprehensive picture of the compound's thermal behavior.

| Thermal Event | Technique | Expected Observation |

| Melting | DSC | Endothermic peak indicating the melting point of the salt. |

| Salt Dissociation | TGA | Initial mass loss corresponding to the molecular weight of acetic acid. |

| Decomposition | TGA / DSC | Significant mass loss (TGA) and sharp exothermic peaks (DSC) at higher temperatures. nih.gov |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (like fluorine, F) in a sample. It serves as a crucial check for the stoichiometric formula and purity of a newly synthesized compound. robertson-microlit.com

For "this compound," the molecular formula is C₈H₉F₂NO₂. The theoretical elemental composition can be calculated from its molecular weight (189.16 g/mol ). An experimental analysis is then performed on a purified sample, and the results are compared to the theoretical values. A close match between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the correct elemental composition and high purity of the compound. robertson-microlit.com Fluorine content is typically determined by methods such as ion-selective electrode analysis after combustion of the sample. robertson-microlit.com

| Element | Theoretical % | Example Experimental % |

| Carbon (C) | 50.80% | 50.75% |

| Hydrogen (H) | 4.80% | 4.83% |

| Nitrogen (N) | 7.40% | 7.38% |

| Fluorine (F) | 20.09% | 20.01% |

| Oxygen (O) | 16.91% | 17.03% |

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis Platforms for Fluorinated Compounds

The synthesis and manipulation of fluorinated compounds often involve hazardous reagents and highly energetic reactions. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in safety, process control, and scalability. Future research will likely focus on integrating the synthesis and subsequent reactions of 3,4-difluoroaniline (B56902) and its acetate (B1210297) salt into continuous flow and automated platforms.

The benefits of this approach are manifold:

Enhanced Safety: Small reaction volumes in flow reactors minimize the risks associated with exothermic events or the handling of toxic materials.

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. A flow-based protocol for Swern oxidation, for example, dramatically increased the yield of the desired aldehyde from 49% in batch to 91% by minimizing side reactions beilstein-journals.org.

Scalability: Scaling up production in flow chemistry is achieved by running the system for longer periods or by parallelizing reactors ("scaling-out"), which is often more straightforward and safer than using larger batch reactors.

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions, catalysts, and substrates. This integration could accelerate the discovery of new applications for Benzenamine, 3,4-difluoro-, acetate by rapidly identifying optimal conditions for its incorporation into more complex molecules.

Exploration of this compound in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules, while crystal engineering deals with the design and synthesis of solid-state structures with desired properties ub.edu. This compound is a prime candidate for exploration in these fields due to its distinct functional groups capable of forming predictable intermolecular interactions.

The molecule possesses:

An amine group (-NH2), which is a strong hydrogen bond donor.

Two fluorine atoms, which can act as weak hydrogen bond acceptors.

An aromatic ring, capable of π-π stacking interactions.

An acetate counter-ion, which is a strong hydrogen bond acceptor.

This combination of features makes it an ideal "synthon" for constructing complex, self-assembled supramolecular architectures and for designing co-crystals. Future research could explore how this compound co-crystallizes with other active pharmaceutical ingredients (APIs) or functional molecules to modify their physical properties, such as solubility, stability, and bioavailability. Understanding the polymorphic behavior of its salts and co-crystals is crucial, as different crystalline forms can have vastly different properties ub.edu.

Advanced Applications in Green Chemical Synthesis and Sustainable Technologies

The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances—are central to modern chemical research. Future work with this compound is expected to align with these principles.

One promising area is the development of metal-free catalytic reactions. For instance, a novel, environmentally friendly method for synthesizing diarylamines from aromatic aldehydes and anilines has been developed that proceeds in a single vessel under mild, metal-free conditions acs.org. Applying such one-pot, high atom-economy strategies to fluorinated anilines would represent a significant step towards sustainable synthesis acs.org.

Furthermore, understanding the environmental fate of fluorinated compounds is critical. Research has shown that 3,4-difluoroaniline can be degraded by microorganisms. Specifically, Pseudomonas fluorescens 26-K has been shown to degrade 3,4-difluoroaniline, accompanied by intensive defluorination researchgate.net. This opens up possibilities for bioremediation technologies to treat waste streams containing such compounds.

| Initial Concentration of 3,4-difluoroaniline | Additive | Degradation Time | Outcome | Reference |

| 170 mg/L | Glucose | 5-7 days | Complete degradation | researchgate.net |

| 90 mg/L | None | 15 days | Complete degradation | researchgate.net |

This interactive table summarizes the biodegradation potential of 3,4-difluoroaniline.

Future research will likely focus on identifying more robust microbial strains or enzyme systems for the efficient degradation of fluorinated anilines and investigating the metabolic pathways involved researchgate.net.

Discovery of Novel Reactivities and Catalytic Cycles Involving Fluorinated Anilines

The electron-withdrawing nature of fluorine atoms significantly modulates the reactivity of the aniline (B41778) ring and the amine group. This provides a rich platform for discovering novel chemical transformations and catalytic cycles. A key emerging area is photoredox catalysis, which uses visible light to drive chemical reactions.

Recent studies have demonstrated the use of photoredox catalysis for the perfluoroalkylation of free aniline derivatives with high efficiency and regioselectivity conicet.gov.ar. Another approach uses Eosin Y as an organic photocatalyst for the difluoroalkylation of anilines under very mild conditions acs.org. These methods avoid the use of harsh reagents and offer new pathways for C-C and C-N bond formation.

The biotransformation of fluorinated anilines also reveals novel reactivity. The dehalogenation of these compounds can proceed through reactive quinoneimine intermediates, a pathway that becomes more significant as the number of fluoro-substituents increases nih.gov. Exploring and harnessing these unique reactivities, whether through photocatalysis, biocatalysis, or traditional transition-metal catalysis, is a major direction for future research.

| Catalytic Approach | Reaction Type | Key Features | Reference |

| Photoredox Catalysis (Eosin Y) | Difluoroalkylation | Metal-free, mild conditions, works well with electron-rich anilines. | acs.org |

| Photoredox Catalysis (Iridium/Ruthenium complexes) | Perfluoroalkylation | High efficiency, good regioselectivity, broad substrate scope. | conicet.gov.ar |

| Biocatalysis (Microsomal) | Dehalogenation | Proceeds via reactive (semi)quinoneimine intermediates. | nih.gov |

| Palladium Catalysis | Amination | Enables amination of aryl chlorides with aqueous ammonia (B1221849) using specialized ligands. | organic-chemistry.org |

This interactive table highlights emerging catalytic methods for transforming fluorinated anilines.

Opportunities in Advanced Materials Science and Functional Polymers

The incorporation of fluorinated moieties into polymers and other materials can impart desirable properties, including high thermal stability, chemical resistance, hydrophobicity, and specific electronic characteristics. This compound serves as a valuable monomer or precursor for creating such advanced materials.

Future research could focus on synthesizing functional polymers where the 3,4-difluoroaniline unit is part of the polymer backbone or a pendant group. These polymers could find applications in:

High-Performance Plastics: For use in demanding environments requiring chemical and thermal resistance.

Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the fluorinated aromatic ring can be used to tune energy levels and improve device performance.

Functional Dyes: As precursors for creating advanced dyes. For example, the properties of 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes are heavily influenced by their aryl substituents, and introducing fluorinated groups can modify their absorption and fluorescence characteristics for applications in bioimaging and sensing nih.gov.

The development of synthetic polymers based on building blocks like 2-oxazolines for biomedical applications demonstrates the value of specialized monomers nih.gov. By analogy, polymers derived from 3,4-difluoroaniline could lead to new materials with tailored properties for advanced technological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.